molecular formula C11H11ClN2 B3214307 2-chloro-N,N-dimethylquinolin-7-amine CAS No. 114058-67-2

2-chloro-N,N-dimethylquinolin-7-amine

Cat. No.: B3214307
CAS No.: 114058-67-2
M. Wt: 206.67 g/mol
InChI Key: UJGAEGLRTGDXQZ-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethylquinolin-7-amine is an organic compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethylquinolin-7-amine typically involves the chlorination of N,N-dimethylquinolin-7-amine. One common method is the reaction of N,N-dimethylquinolin-7-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N,N-dimethylquinolin-7-amine+SOCl2This compound+SO2+HCl\text{N,N-dimethylquinolin-7-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N,N-dimethylquinolin-7-amine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethylquinolin-7-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxyquinoline derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine or quinoline derivatives.

Scientific Research Applications

2-chloro-N,N-dimethylquinolin-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The chlorine atom and the dimethylamine group play crucial roles in binding to the target sites, affecting the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: Lacks the dimethylamine group, which affects its reactivity and applications.

    N,N-dimethylquinolin-7-amine:

    2-chloro-N-methylquinolin-7-amine: Has only one methyl group, altering its properties compared to the dimethyl derivative.

Uniqueness

2-chloro-N,N-dimethylquinolin-7-amine is unique due to the presence of both the chlorine atom and the dimethylamine group. This combination enhances its reactivity and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N,N-dimethylquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)9-5-3-8-4-6-11(12)13-10(8)7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGAEGLRTGDXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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